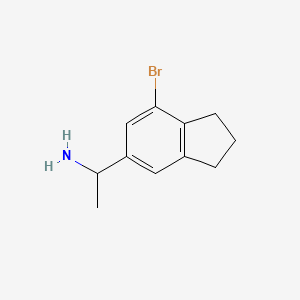
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a bromine atom attached to a dihydroindenyl group, which is further connected to an ethanamine moiety
Méthodes De Préparation
The synthesis of 1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine typically involves multiple steps:
Starting Material: The synthesis often begins with the preparation of 7-bromo-2,3-dihydro-1H-indene.
Bromination: The indene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Amination: The brominated product is then subjected to nucleophilic substitution with ethanamine under basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions, leading to a variety of substituted products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature.
Applications De Recherche Scientifique
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms, particularly those involving amine receptors.
Mécanisme D'action
The mechanism of action of 1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as amine receptors or enzymes. The bromine atom may facilitate binding through halogen bonding, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine can be compared with similar compounds like:
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethanone: This compound lacks the amine group and has different reactivity and applications.
1-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)ethan-1-amine: The substitution of bromine with fluorine alters the compound’s electronic properties and reactivity.
1-(7-Chloro-2,3-dihydro-1H-inden-5-yl)ethan-1-amine: Similar to the bromo compound but with chlorine, leading to differences in reactivity and biological activity.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Propriétés
Formule moléculaire |
C11H14BrN |
|---|---|
Poids moléculaire |
240.14 g/mol |
Nom IUPAC |
1-(7-bromo-2,3-dihydro-1H-inden-5-yl)ethanamine |
InChI |
InChI=1S/C11H14BrN/c1-7(13)9-5-8-3-2-4-10(8)11(12)6-9/h5-7H,2-4,13H2,1H3 |
Clé InChI |
JNPRFIBGVDIVFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(CCC2)C(=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)
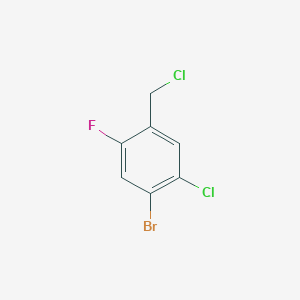
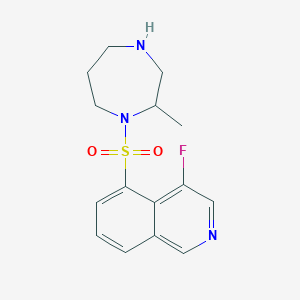
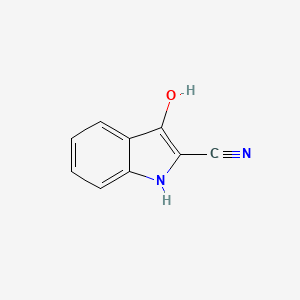

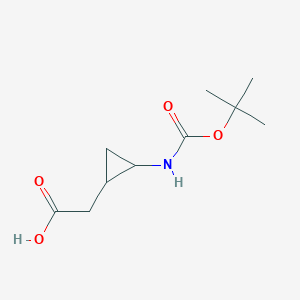
![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)
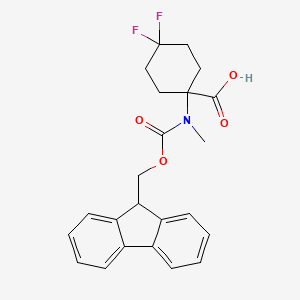

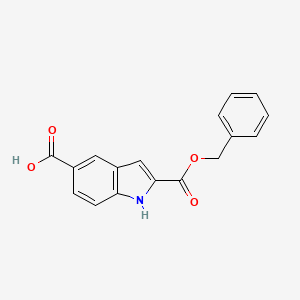
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)
